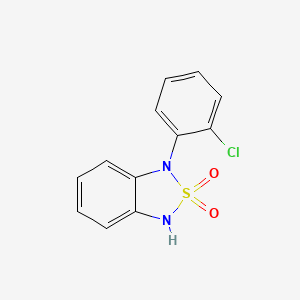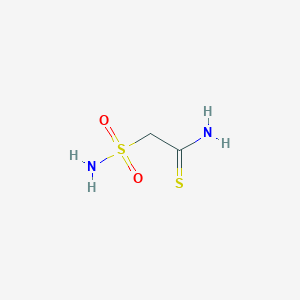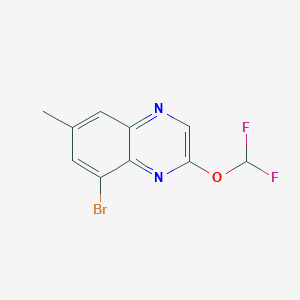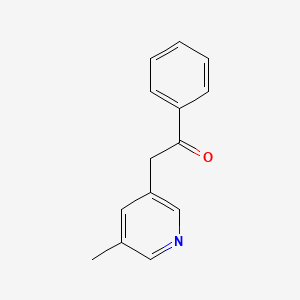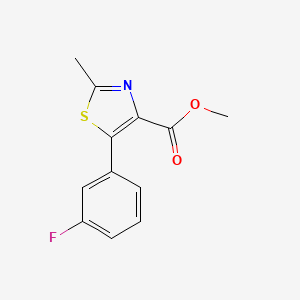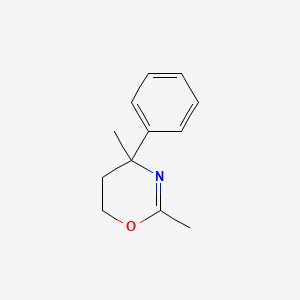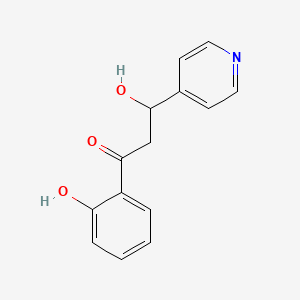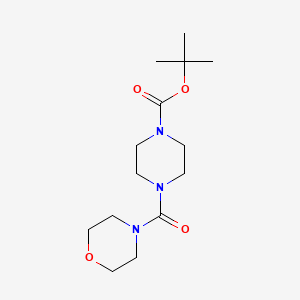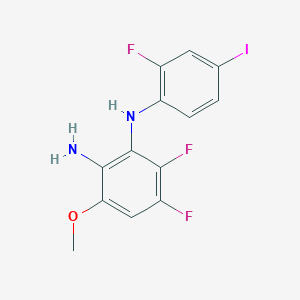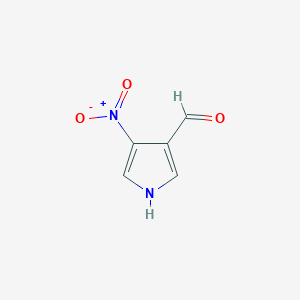
4-(4-n-pentylphenyl)benzaldehyde
Vue d'ensemble
Description
4’-Pentyl[1,1’-biphenyl]-4-carbaldehyde is an organic compound with the molecular formula C18H20O It is a derivative of biphenyl, where a pentyl group is attached to one phenyl ring and a formyl group is attached to the other
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Pentyl[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Pentyl Group: The pentyl group can be introduced via Friedel-Crafts alkylation, where pentyl chloride reacts with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of 4’-Pentyl[1,1’-biphenyl]-4-carbaldehyde follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Pentyl[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 4’-Pentyl[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-Pentyl[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4’-Pentyl[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4’-Pentyl[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-Pentyl[1,1’-biphenyl]-4-carbonitrile: Similar structure but with a cyano group instead of a formyl group.
4’-Pentyl[1,1’-biphenyl]-4-carboxylic acid: Oxidized form of the compound with a carboxylic acid group.
4’-Pentyl[1,1’-biphenyl]-4-methanol: Reduced form with a hydroxymethyl group.
Uniqueness
Its formyl group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
56741-21-0 |
|---|---|
Formule moléculaire |
C18H20O |
Poids moléculaire |
252.3 g/mol |
Nom IUPAC |
4-(4-pentylphenyl)benzaldehyde |
InChI |
InChI=1S/C18H20O/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h6-14H,2-5H2,1H3 |
Clé InChI |
FLJUIHAHXQMQRB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
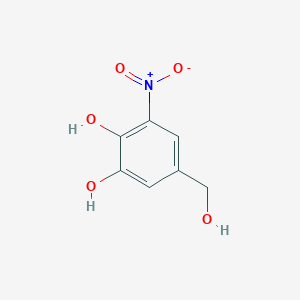
![2-methylene-4H-benzo[1,4]thiazin-3-one](/img/structure/B8687776.png)

